molecular formula C5H4F3NOS B1403046 2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol CAS No. 1206673-53-1

2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol

Cat. No. B1403046
M. Wt: 183.15 g/mol
InChI Key: APFSEMUFTXFEBW-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol” is a compound that contains a trifluoroethanol group and a thiazole ring . Trifluoroethanol, also known as TFE, is a colorless, water-miscible liquid with a smell reminiscent of ethanol . The thiazole ring is an important heterocyclic compound exhibiting various biological activities .


Synthesis Analysis

The synthesis of compounds containing the thiazole ring has been a subject of interest due to their biological activities . Thiazoles can be synthesized by the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol” includes a trifluoroethanol group and a thiazole ring . The InChI code for this compound is 1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H .


Chemical Reactions Analysis

Trifluoroethanol, a component of “2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol”, can undergo various chemical reactions. For instance, oxidation of trifluoroethanol yields trifluoroacetic acid . It also serves as a source of the trifluoroethoxy group for various chemical reactions .

Scientific Research Applications

Complexation and Tetrazole Ring Transformation

2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol is involved in the complexation with copper(II) chloride, leading to the formation of various complexes. One such complex includes ethyl thiazol-2-ylcarbamimidate (ethc) ligand, formed by the tetrazole ring-opening reaction followed by the addition of ethanol to the intermediate N-(thiazol-2-yl)cyanamide (N-tca) (Voitekhovich et al., 2019).

Optical Resolution in Stereochemistry

The compound plays a role in the optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols, achieved through lipase-catalyzed enantioselective acetylation. This process is crucial in the preparation of enantiomerically pure compounds in stereochemistry (Kato et al., 1995).

Kinetic Resolution via Enantioselective Acylation

2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol is used in the kinetic resolution of a series of 2,2,2-trifluoro-1-aryl ethanol via enantioselective acylation, demonstrating its application in the preparation of enantiomerically pure compounds (Xu et al., 2009).

Chemoenzymatic Synthesis

The compound is involved in chemoenzymatic synthesis processes, such as in the synthesis of Odanacatib precursors. This includes a sequence of Suzuki‐Miyaura cross‐coupling and bioreduction, highlighting its role in the synthesis of bioactive molecules (González-Martínez et al., 2019).

Antibacterial Agents

In the synthesis of novel antibacterial agents, 2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol derivatives have shown moderate to good activity against Gram-positive bacteria. This demonstrates its potential in pharmaceutical applications (Kumar et al., 2015).

C-Oxyalkylation Reactions

The compound is active in electrophilic C-oxyalkylation reactions with various five-membered heterocycles. This illustrates its utility in organic synthesis, particularly in the modification of heterocyclic compounds (Khodakovskiy et al., 2010).

Antifungal Activity

2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol derivatives, such as ER24161, exhibit potent antifungal activity, underlining its importance in developing antifungal therapeutics (Tsuruoka et al., 1997).

Future Directions

While specific future directions for “2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol” are not mentioned in the search results, there is ongoing research into the synthesis and biological significance of thiazole derivatives . These compounds have shown promising trypanocidal properties, although further optimization will be necessary to reduce their cytotoxicity and to develop a more drug-like profile .

properties

IUPAC Name

2,2,2-trifluoro-1-(1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)4(10)3-1-11-2-9-3/h1-2,4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFSEMUFTXFEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(thiazol-4-yl)ethanol

Synthesis routes and methods

Procedure details

The method described in Example 4 (step 4.5.) is followed. Starting from 1 g (8.84 mmol) of thiazole-4-carboxaldehyde, 0.10 ml (0.10 mmol) of a 1M solution of tetrabutylammonium fluoride in THF and 1.38 g (9.72 mmol) of trifluoromethyltrimethylsilane (TMS-CF3), and after chromatography on silica gel, eluting with a 98/2 mixture of dichloromethane and methanol, gives 0.54 g of pure product in the form of a colourless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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